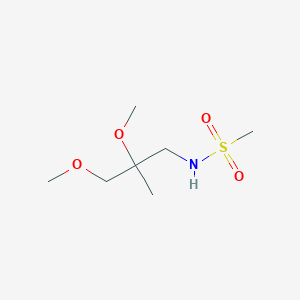![molecular formula C9H14N4O B2456096 N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide CAS No. 2411306-66-4](/img/structure/B2456096.png)
N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide, also known as EMT, is a small molecule inhibitor that has shown potential in various scientific research applications. EMT is a triazole-based compound that has been synthesized using different methods.
作用機序
N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide exerts its effects by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of cyclin-dependent kinase 9 (CDK9), which is involved in the regulation of transcription. N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins.
Biochemical and Physiological Effects:
N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide also induces cell cycle arrest by inhibiting the activity of CDK9. In addition, N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has been found to reduce the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB. N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has also been shown to inhibit the replication of viruses by interfering with viral protein synthesis.
実験室実験の利点と制限
N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has been shown to have high potency and selectivity for its targets. However, N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide can be toxic to cells at high concentrations, which can limit its use in certain assays.
将来の方向性
For N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide research include the development of N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide derivatives, investigation of N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide's effects on other diseases, and the use of N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide in combination with other drugs or therapies.
合成法
N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide can be synthesized using different methods. The most commonly used method involves the reaction of 3-Ethyl-5-methyl-4H-1,2,4-triazole with propargyl bromide in the presence of a base. The resulting intermediate is then reacted with acryloyl chloride to obtain N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide. Other methods involve the use of different reagents and solvents.
科学的研究の応用
N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has been extensively studied for its potential in various scientific research applications. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has been shown to inhibit the replication of certain viruses, such as hepatitis C virus and dengue virus.
特性
IUPAC Name |
N-[(3-ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-4-9(14)10-6-8-7(3)11-12-13(8)5-2/h4H,1,5-6H2,2-3H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPUDDTZOKHBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=N1)C)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-chlorophenyl)methyl]-2,4-dinitroaniline](/img/structure/B2456015.png)
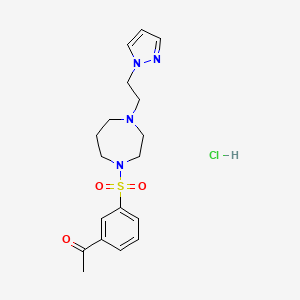
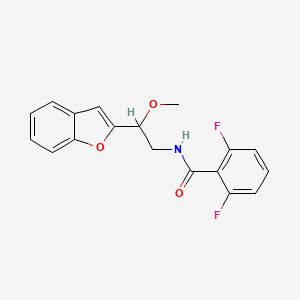
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2456019.png)
![5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2456020.png)
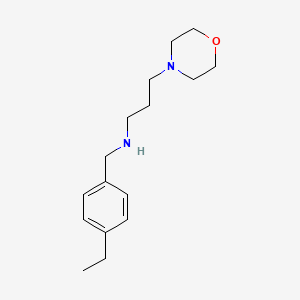

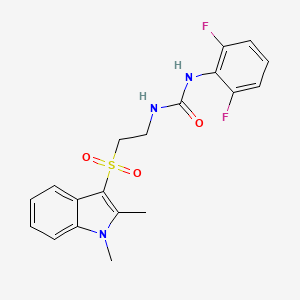
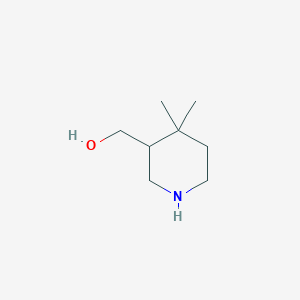
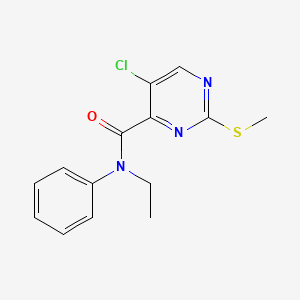
![5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2456030.png)
